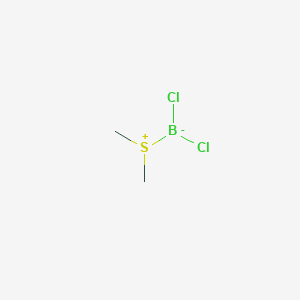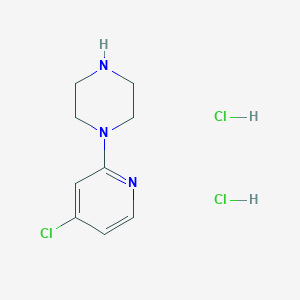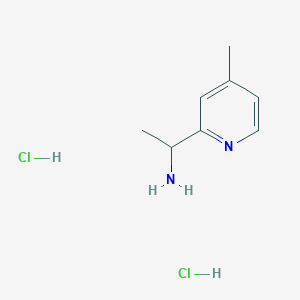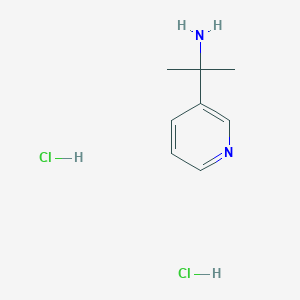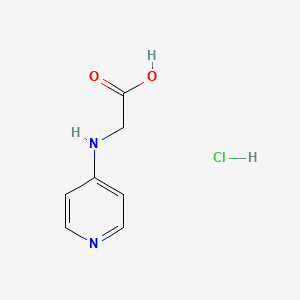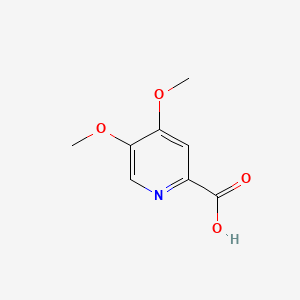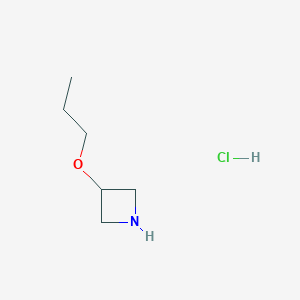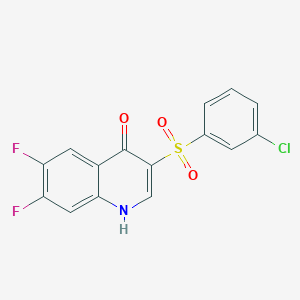
3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Vue d'ensemble
Description
“3-Chlorobenzenesulfonyl chloride” is a laboratory chemical . It’s the prodrug of the active compound VM-1500A, a small molecule selective non-nucleoside reverse transcriptase inhibitor (NNRTI), which prevents HIV replication .
Molecular Structure Analysis
The molecular formula of “3-Chlorobenzenesulfonyl chloride” is C6H4Cl2O2S . The IUPAC Standard InChIKey is OINWZUJVEXUHCC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Chlorobenzenesulfonyl chloride” has a molecular weight of 211.07 . It has a refractive index of 1.568 , a boiling point of 102-104 °C , and a density of 1.499 g/mL at 25 °C .
Applications De Recherche Scientifique
Chloroquine-Related Compounds
Chloroquine and its derivatives, including compounds with structures similar to 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, have been extensively studied for their potential therapeutic applications beyond antimalarial activity. Chloroquine (CQ) has been repurposed for managing various infectious and noninfectious diseases due to its biochemical properties. Research has highlighted the potential of CQ and its derivatives in cancer therapy, suggesting that understanding the action mechanisms of such compounds could aid in developing effective treatments for cancer and other diseases. The exploration of racemic CQ and the evaluation of other structural analogs could maximize the therapeutic value of this class of compounds (Njaria et al., 2015).
8-Hydroxyquinoline Derivatives
Compounds containing the 8-hydroxyquinoline scaffold, related to the core structure of the compound , exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds have attracted interest due to their therapeutic potential and the possibility of serving as building blocks for pharmacologically active scaffolds. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have demonstrated their efficacy in various pharmacological applications, suggesting that these compounds can be developed into potent lead compounds with good efficacy and low toxicity for treating numerous diseases (Saadeh et al., 2020).
Antimicrobial and Antifungal Activities
The isoquinoline scaffold, part of the chemical structure of 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, is known for its antimicrobial and antibacterial properties. Research on natural isoquinoline alkaloids and their N-oxides from various plants has shown a wide range of biological activities, including antimicrobial and antitumor effects. These compounds have been identified as important sources of leads for drug discovery, with potential applications in treating infectious diseases and possibly other conditions (Dembitsky et al., 2015).
Potential in Cancer Therapy
The structural similarity of 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one to known compounds with anticancer properties suggests potential applications in cancer therapy. Research on compounds with similar structures has shown that they can induce apoptosis and inhibit cell proliferation, metastasis, and angiogenesis in cancer cells. These findings indicate that further investigation into the specific compound and its derivatives could yield valuable insights into their potential use as anticancer agents (Lin et al., 2008).
Environmental and Pharmacokinetic Considerations
While exploring the therapeutic applications of compounds like 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, it is essential to consider their environmental impact and pharmacokinetics. The use of antibacterial agents in aquaculture, for instance, underscores the importance of understanding the pharmacokinetic profiles of such compounds to design effective dosing regimens and minimize environmental contamination. This approach ensures the prudent use of pharmaceuticals in various applications, including fish farming and potentially human medicine (Rigos & Troisi, 2005).
Safety And Hazards
“3-Chlorobenzenesulfonyl chloride” is considered hazardous . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2NO3S/c16-8-2-1-3-9(4-8)23(21,22)14-7-19-13-6-12(18)11(17)5-10(13)15(14)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBCKLWHKIUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



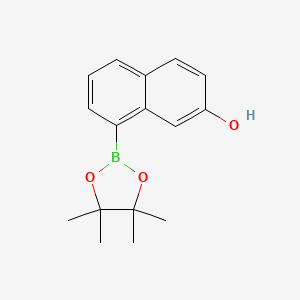
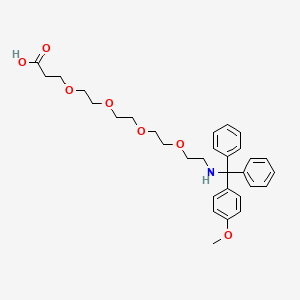
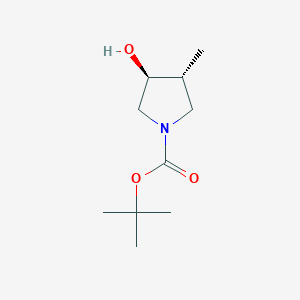
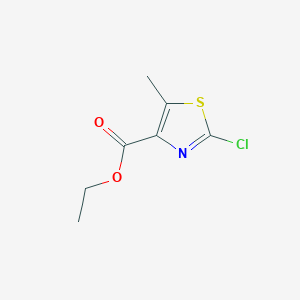
![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
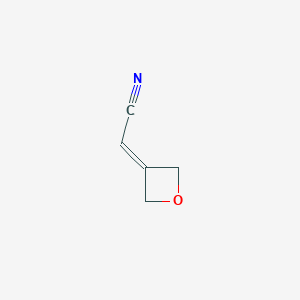
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
